molecular formula C21H19BrN4O3 B2897029 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione CAS No. 1105222-23-8

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2897029
CAS No.: 1105222-23-8
M. Wt: 455.312
InChI Key: OZXLHZVBAXEQSC-UHFFFAOYSA-N
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Description

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with an isobutyl group and a 1,2,4-oxadiazole ring, which is further substituted with a 4-bromophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 4-bromobenzohydrazide can be reacted with an appropriate carboxylic acid or ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.

  • Quinazoline core synthesis: : The quinazoline core can be synthesized by cyclization of an anthranilic acid derivative with an appropriate amine. For instance, isobutylamine can be reacted with anthranilic acid in the presence of a dehydrating agent to form the quinazoline core.

  • Coupling of the oxadiazole and quinazoline moieties: : The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core. This can be achieved through a nucleophilic substitution reaction, where the oxadiazole derivative is reacted with a suitable electrophilic quinazoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinazoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, leading to the formation of reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃), sodium methoxide (NaOMe), or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of quinazoline and oxadiazole are known for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities, providing insights into its potential therapeutic applications.

Medicine

Medicinal chemistry research may focus on this compound for its potential as a drug candidate. The presence of the quinazoline core, which is a common motif in many pharmaceuticals, suggests that this compound could be optimized for various therapeutic targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Additionally, it may find applications in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinazoline core is known to interact with tyrosine kinases, which are important in cell signaling pathways. The oxadiazole ring may also contribute to the compound’s activity by interacting with different biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.

    1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of bromine.

    1-((3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione can significantly influence its chemical reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative atom, which can affect the compound’s interactions with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-13(2)11-26-20(27)16-5-3-4-6-17(16)25(21(26)28)12-18-23-19(24-29-18)14-7-9-15(22)10-8-14/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXLHZVBAXEQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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